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Compound of Interest

Compound Name:
2,5-Dichloro-4'-

fluorobenzophenone

Cat. No.: B3050571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-dichloro-
4'-fluorobenzophenone (CAS No: 270903-87-2). Due to the limited availability of public

experimental data, this document combines known properties with predicted spectral

characteristics based on the analysis of structurally similar compounds. The methodologies

provided are standard protocols for the spectral analysis of aromatic ketones.

Compound Information
Property Value

Chemical Name 2,5-Dichloro-4'-fluorobenzophenone

CAS Number 270903-87-2

Molecular Formula C₁₃H₇Cl₂FO

Molecular Weight 269.09 g/mol

Exact Mass 267.985798 g/mol

Chemical Structure
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The primary and most commercially viable method for synthesizing 2,5-dichloro-4'-
fluorobenzophenone is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic

substitution involves the reaction of 2,5-dichlorobenzoyl chloride with fluorobenzene in the

presence of a Lewis acid catalyst, such as aluminum chloride. The fluorine atom on the

fluorobenzene ring directs the incoming acyl group predominantly to the para position, yielding

the desired product.

An alternative industrial-scale synthesis may utilize a nickel(0) catalyst for the coupling of 2,5-

dichlorophenylmagnesium bromide with 4-fluorobenzophenone.[1]

Spectral Data
The following sections detail the expected spectral data for 2,5-dichloro-4'-
fluorobenzophenone.

The ¹H NMR spectrum of 2,5-dichloro-4'-fluorobenzophenone is expected to exhibit complex

signals corresponding to the protons on its two aromatic rings.[1] The electron-withdrawing

effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts, generally

causing them to appear in the downfield region typical for aromatic protons.

Expected ¹H NMR Data (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3', H-5' ~7.1-7.3 dd ~8.5, ~8.5 (t)

H-2', H-6' ~7.8-8.0 dd ~8.5, ~5.5

H-3, H-4, H-6 ~7.3-7.6 m -

Note: These are predicted values based on the analysis of similar halogenated

benzophenones. Actual experimental values may vary.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms

attached to halogens will also be significantly influenced.
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Expected ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~194-196

C-1' ~132-134

C-2', C-6' ~130-132

C-3', C-5' ~115-117 (d)

C-4' ~164-166 (d)

C-1 ~138-140

C-2 ~131-133

C-3 ~130-132

C-4 ~128-130

C-5 ~133-135

C-6 ~126-128

Note: These are predicted values. The signals for carbons in the fluorinated ring that are

coupled to fluorine will appear as doublets (d).

The IR spectrum will be characterized by a strong absorption band corresponding to the

carbonyl (C=O) stretching vibration.

Expected FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1660-1680 Strong C=O (carbonyl) stretch

~1580-1600 Medium C=C aromatic ring stretch

~1220-1240 Strong C-F stretch

~700-850 Strong C-Cl stretch

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass

of the compound. The fragmentation pattern will likely involve the cleavage of the bond

between the carbonyl group and the aromatic rings. The isotopic pattern of chlorine (³⁵Cl and

³⁷Cl in a ~3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing

two chlorine atoms.

Expected Mass Spectrometry Data

m/z Relative Intensity Assignment

~268, 270, 272 Moderate
[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular ion cluster)

~173, 175 Strong [C₇H₃Cl₂O]⁺ fragment

~123 Strong [C₇H₄FO]⁺ fragment

~95 Moderate [C₆H₄F]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Sample Preparation: Dissolve 10-20 mg of 2,5-dichloro-4'-fluorobenzophenone in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase

correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00

ppm.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure to ensure good contact.

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Processing: Collect a background spectrum of the clean ATR crystal and ratio it against

the sample spectrum to obtain the final absorbance or transmittance spectrum.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-500 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the compound based on its retention time and the fragmentation

pattern in the mass spectrum.
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Caption: Workflow for the spectral analysis of 2,5-dichloro-4'-fluorobenzophenone.

Disclaimer: The spectral data presented in this document, where noted, are predictions based

on the chemical structure and data from similar compounds. This information is intended for

research and informational purposes only and should be verified with experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3050571#2-5-dichloro-4-fluorobenzophenone-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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